4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one
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Overview
Description
The compound “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Chemical Reactions Analysis
This compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . The inhibitory effects of this compound on ENT1 and ENT2 have been studied using nucleoside transporter-deficient cells .Scientific Research Applications
Comparative Metabolism Studies
Research on compounds structurally related to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one has included in vitro studies on their metabolism across different species, such as rats, dogs, and humans. For example, the metabolism of flunarizine, a molecule with similarities, particularly in the presence of a fluorophenyl and piperazine group, was studied using liver fractions and isolated hepatocytes to understand its biotransformation, revealing significant insights into species-specific metabolic pathways and potential implications for human therapy (Lavrijsen et al., 1992).
Chemical Synthesis and Catalysis
The synthesis of related compounds involves sophisticated chemical reactions, highlighting the versatility of these molecules in chemical research. For instance, the Fe-catalyzed synthesis of flunarizine and its isomers demonstrates the utility of metal-catalyzed reactions in producing compounds with potential therapeutic applications, emphasizing the role of these molecules in advancing synthetic methodologies (Shakhmaev et al., 2016).
Material Science and Engineering
Compounds with the piperazine and fluorophenyl groups have been explored for their physicochemical properties, such as in the study of 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, revealing insights into their potential applications in material sciences. The study of their crystalline structures and intermolecular interactions provides valuable data for designing new materials with specific properties (Betz et al., 2011).
Biomedical Research
In biomedical research, the photophysical properties of piperazine-substituted naphthalimides have been examined, revealing their potential applications in developing fluorescent probes and understanding photo-induced electron transfer mechanisms. Such studies contribute to the broader application of these compounds in biological imaging and diagnostics (Gan et al., 2003).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs. It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . It inhibits the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways involving the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . It also influences the extracellular adenosine levels in the vicinity of its receptors, thereby affecting adenosine-related functions .
Pharmacokinetics
The compound exhibits irreversible and non-competitive inhibition of ENTs .
Result of Action
The compound’s action results in the reduced uptake of uridine and adenosine in cells expressing ENT1 and ENT2 . This could potentially influence various cellular processes, including nucleotide synthesis and adenosine function .
properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c27-22-8-4-5-9-23(22)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-20(24(30)15-21(19)25)18-6-2-1-3-7-18/h1-9,14-16,30H,10-13,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGFJOUJGRYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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